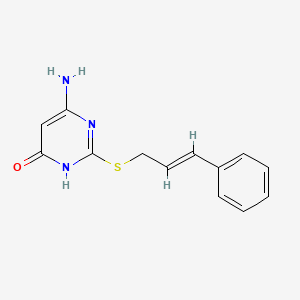![molecular formula C26H22N2O4 B14094057 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094057.png)
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound Its structure includes a chromeno-pyrrole core, which is often associated with various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Chromeno Core: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Pyrrole Ring: This could be achieved through a condensation reaction with an appropriate amine.
Attachment of Propoxyphenyl and Pyridinylmethyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives.
Structural Analogues: Compounds with similar core structures but different substituents.
Uniqueness
Unique Structural Features: The specific combination of propoxyphenyl and pyridinylmethyl groups.
Distinct Biological Activity: Potentially different pharmacological profiles compared to similar compounds.
Propriétés
Formule moléculaire |
C26H22N2O4 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1-(3-propoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4/c1-2-14-31-19-7-5-6-18(15-19)23-22-24(29)20-8-3-4-9-21(20)32-25(22)26(30)28(23)16-17-10-12-27-13-11-17/h3-13,15,23H,2,14,16H2,1H3 |
Clé InChI |
ZVWFPBTZUAZROX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093976.png)

![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)


![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)
![1-(4-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094040.png)
